tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate
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Overview
Description
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate is an organic compound that features a tert-butyl ester group, an amino group, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved using various methods, including:
Direct Esterification: The carboxylic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Transesterification: The carboxylic acid is first converted to a methyl or ethyl ester, which is then transesterified with tert-butyl alcohol using a base catalyst, such as sodium methoxide or sodium ethoxide.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Acyl chlorides, sulfonyl chlorides, or isocyanates in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amides, sulfonamides, or carbamates.
Scientific Research Applications
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the naphthalene ring can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate can be compared with other similar compounds, such as:
tert-Butyl (3R)-3-amino-3-phenylpropanoate: This compound has a phenyl ring instead of a naphthalene ring, which affects its electronic and steric properties.
tert-Butyl (3R)-3-amino-3-benzylpropanoate: This compound has a benzyl group instead of a naphthalene ring, which influences its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a tert-butyl ester group, an amino group, and a naphthalene ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)11-15(18)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11,18H2,1-3H3/t15-/m1/s1 |
InChI Key |
WGTPOXLMCYURMA-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
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